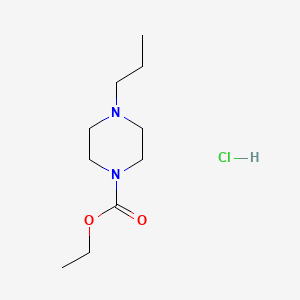![molecular formula C11H13BrClNO3 B14506604 Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate CAS No. 62805-18-9](/img/structure/B14506604.png)
Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and an ethyl ester group attached to a butanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate typically involves the reaction of 6-bromo-2-chloropyridine with ethyl 4-hydroxybutanoate. The reaction is carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester linkage between the pyridine derivative and the butanoate chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with different substituents on the pyridine ring.
Hydrolysis: Ethyl 4-hydroxybutanoate and 6-bromo-2-chloropyridine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. The bromine and chlorine substituents may also influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-chloropyridine: A pyridine derivative with similar halogen substituents.
Ethyl 4-bromobutyrate: An ester with a similar butanoate chain but different aromatic substituents.
4-Chloropyridine N-oxide: A pyridine derivative with a different functional group.
Uniqueness
Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate is unique due to the combination of its ester group and the specific halogen substitu
Propiedades
Número CAS |
62805-18-9 |
|---|---|
Fórmula molecular |
C11H13BrClNO3 |
Peso molecular |
322.58 g/mol |
Nombre IUPAC |
ethyl 4-(6-bromo-2-chloropyridin-3-yl)oxybutanoate |
InChI |
InChI=1S/C11H13BrClNO3/c1-2-16-10(15)4-3-7-17-8-5-6-9(12)14-11(8)13/h5-6H,2-4,7H2,1H3 |
Clave InChI |
UVPUTUNOBFASKS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCOC1=C(N=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)disulfanyl]-2,4-dinitrobenzene](/img/structure/B14506530.png)
![1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide](/img/structure/B14506539.png)
![N-[Bis(dimethylamino)methylidene]octanamide](/img/structure/B14506544.png)
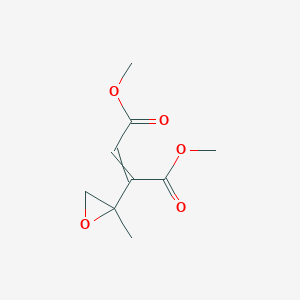
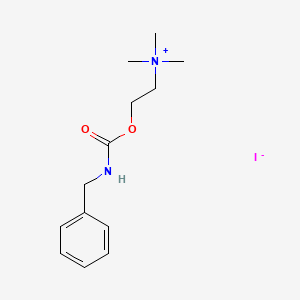

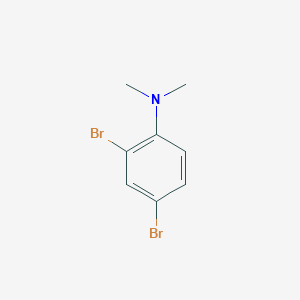

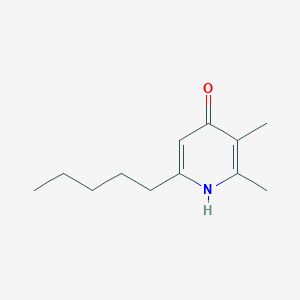
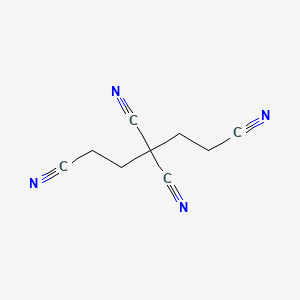
![12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione](/img/structure/B14506592.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
